
N-benzylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylcyclohexanecarboxamide is a chemical compound with the CAS Number: 35665-26-0 . It has a molecular weight of 217.31 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for N-benzylcyclohexanecarboxamide is 1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
N-benzylcyclohexanecarboxamide is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-benzylcyclohexanecarboxamide and its derivatives have been a focal point in synthetic chemistry due to their complex structures and potential applications. For instance, a significant advancement was the successful double ortho-C-H activation of benzamides and subsequent N,O-double annulations with aryl alkynes, leading to double-helical extended π-conjugated polycyclic heteroarene, which exhibited blue emission with high fluorescence quantum yields (Li et al., 2019). Additionally, the concise synthesis of thiazovivin, a molecule structurally related to N-benzylcyclohexanecarboxamide, significantly contributed to stem cell research, demonstrating the compound's utility in improving the generation of human induced pluripotent stem cells from human fibroblasts (Ries et al., 2013).
Chemical Stability and Enzymatic Hydrolysis
The stability and reactivity of N-benzylcyclohexanecarboxamide derivatives have also been extensively studied. Research on various N-acyl and N-alkoxycarbonyl derivatives of benzamide, for example, assessed their suitability as prodrugs for the amide group found in various drug substances and bioactive peptides. These studies highlighted the compounds' stability in aqueous solutions and their reactivity during enzymatic hydrolysis (Kahns & Bundgaard, 1991).
Supramolecular Chemistry and Self-Assembly
In the realm of supramolecular chemistry, N-benzylcyclohexanecarboxamide derivatives, specifically benzene-1,3,5-tricarboxamides (BTAs), have shown remarkable self-assembly properties. These BTAs can self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, offering opportunities in nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012). Furthermore, the influence of polarity on the self-assembly behavior of BTAs has been systematically investigated, providing insights into their potential as functional nanorods in various applications (Mes et al., 2010).
Safety and Hazards
The safety information for N-benzylcyclohexanecarboxamide includes several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-benzylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUKSZCASTDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

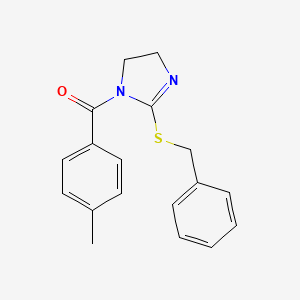
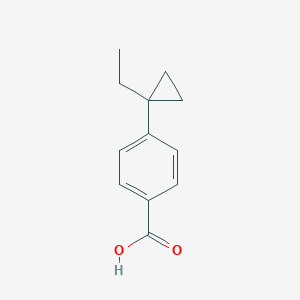
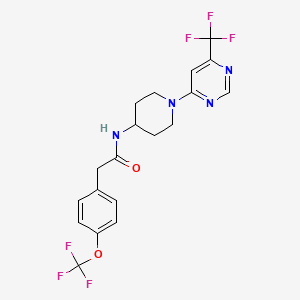
![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)
![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)

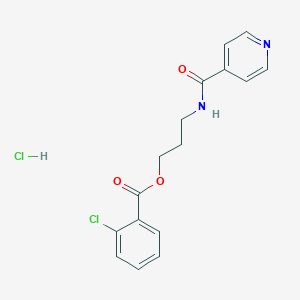

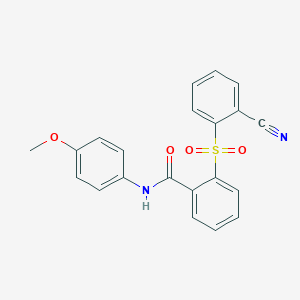
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)
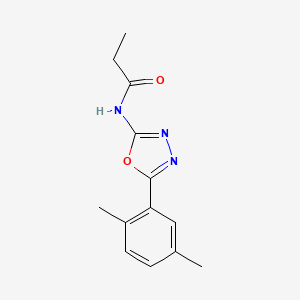
![6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride](/img/structure/B2707330.png)
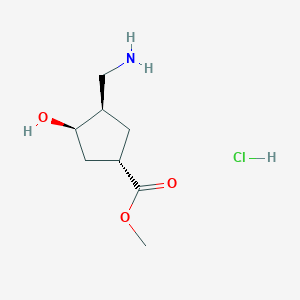
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)